The compound was developed by OncoPep, Inc., and has been evaluated in several preclinical and clinical studies. It is particularly noted for its ability to inhibit both phosphorylated forms of STAT3, specifically at tyrosine 705 and serine 727, which are critical for its activation and function in oncogenic signaling pathways .
The synthesis likely involves standard organic chemistry techniques such as coupling reactions, purification through chromatography, and characterization using spectroscopic methods. The specific synthetic pathway remains proprietary but would typically include the formation of key functional groups that facilitate interaction with the STAT3 protein.
OPB-51602's molecular structure features specific functional groups that enable its binding to the SH2 domain of the STAT3 protein. While the precise structural formula is not provided in the literature, it can be inferred that the compound possesses characteristics typical of small molecule inhibitors, including a scaffold conducive to hydrogen bonding and hydrophobic interactions with target proteins .
OPB-51602 primarily engages in non-covalent binding interactions with the SH2 domain of STAT3. This binding inhibits the phosphorylation events necessary for STAT3 activation and dimerization, thus blocking its transcriptional activity.
The compound's action leads to downstream effects such as increased reactive oxygen species production and mitochondrial dysfunction, contributing to cytotoxicity in tumor cells. This mechanism highlights its role in inducing apoptosis through metabolic stress pathways .
The mechanism by which OPB-51602 exerts its effects involves several key steps:
Studies have demonstrated that OPB-51602 can induce cell death across various cancer cell lines by disrupting mitochondrial function and promoting autophagic processes .
While specific physical properties such as melting point or solubility are not detailed in available literature, small molecule inhibitors like OPB-51602 are typically designed for oral bioavailability and stability under physiological conditions.
Chemical properties relevant to OPB-51602 include:
OPB-51602 has shown promise in various scientific applications:
Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal transcription factor constitutively activated in approximately 70% of human malignancies, including triple-negative breast cancer (TNBC), non-small cell lung cancer (NSCLC), and hematological cancers [9]. Unlike its transient activation in normal physiology, persistent STAT3 signaling drives oncogenesis through the transcriptional upregulation of genes governing proliferation (Cyclin D1, c-Myc), survival (Bcl-2, Bcl-xL), angiogenesis (VEGF), and immune evasion (IL-6, IL-10) [9] [1]. This pathway is further implicated in promoting epithelial-mesenchymal transition (EMT), facilitating metastatic dissemination, and maintaining cancer stem cell (CSC) populations that underlie tumor recurrence and therapeutic resistance [6] [9]. The centrality of STAT3 as a molecular hub integrating oncogenic signals from diverse receptors (e.g., EGFR, cytokine receptors) makes it an attractive therapeutic target.
Table 1: STAT3-Regulated Oncogenic Pathways and Downstream Targets
Oncogenic Process | Key STAT3-Regulated Genes | Functional Impact in Cancer |
---|---|---|
Cell Survival | Bcl-2, Bcl-xL, Survivin | Suppresses apoptosis |
Proliferation | Cyclin D1, c-Myc | Drives uncontrolled cell cycle progression |
Angiogenesis | VEGF, HIF-1α | Promotes tumor vasculature |
Immune Evasion | IL-6, IL-10, TGF-β | Creates immunosuppressive TME |
Metastasis | MMP-2, MMP-9, TWIST | Enhances invasion and migration |
Canonical STAT3 activation involves phosphorylation at tyrosine residue 705 (pTyr705) by upstream kinases (e.g., JAKs, Src, EGFR), triggering SH2 domain-mediated dimerization, nuclear translocation, and DNA binding [1] [9]. This transcriptional activity directly regulates the expression of the oncogenes listed above. However, STAT3 also exerts critical non-transcriptional functions, particularly within mitochondria (mitoSTAT3). MitoSTAT3 accumulates independently of pTyr705 phosphorylation and regulates cellular metabolism through direct interactions with components of the electron transport chain (ETC), notably complex I [1] [5]. This mitochondrial localization is crucial for RAS-transformed cancers and contributes significantly to metabolic adaptations like aerobic glycolysis and oxidative phosphorylation (OXPHOS) [1] [10].
Table 2: Distinct Roles of Nuclear and Mitochondrial STAT3
Location | Activation Trigger | Primary Functions | Therapeutic Targeting Challenge |
---|---|---|---|
Nuclear (Canonical) | pTyr705 phosphorylation | Gene transcription (pro-survival, proliferation, immune evasion) | Traditional inhibitors focus here |
Mitochondrial | pSer727? Protein-protein interactions | Modulates ETC activity (complex I), regulates ROS, promotes cell survival | Not inhibited by pTyr705 blockers |
Mitochondrial STAT3 (mitoSTAT3) is a key driver of the metabolic reprogramming essential for cancer cell survival and growth under stress. It enhances the activity of complex I (NADH dehydrogenase) of the ETC, facilitating efficient oxidative phosphorylation (OXPHOS) and reducing reactive oxygen species (ROS) production [1] [5]. This function is particularly critical in oncogene-addicted cancers (e.g., EGFR-mutant NSCLC, BRAF-mutant melanoma) that develop resistance to targeted therapies like tyrosine kinase inhibitors (TKIs). Resistant cells often exhibit a metabolic shift towards OXPHOS dependency, characterized by increased mitochondrial mass, elevated mitochondrial DNA content, amplified basal oxygen consumption rate (OCR), and formation of ETC supercomplexes [5] [10]. MitoSTAT3 supports this shift, providing a survival advantage that bypasses the original oncogene addiction. Consequently, disrupting mitoSTAT3 function disrupts this critical metabolic adaptation.
Table 3: Metabolic Alterations in Therapy-Resistant Cancers Linked to mitoSTAT3
Metabolic Feature | Change in Resistant Cells | Measurement Method | Functional Consequence |
---|---|---|---|
Basal Oxygen Consumption Rate (OCR) | Significantly Increased | Seahorse XF Analyzer | Enhanced OXPHOS dependency |
Mitochondrial DNA (mtDNA) Content | Amplified | qPCR | Increased mitochondrial biogenesis |
Complex I/II Supercomplex Formation | Enhanced | Blue-Native PAGE (BN-PAGE) | More efficient electron transport |
PGC-1α/TFAM Expression | Upregulated | Immunoblotting/Q-PCR | Master regulators of mitochondrial biogenesis |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9